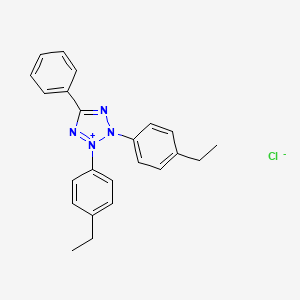

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride is a chemical compound known for its unique structure and properties It belongs to the class of tetrazolium salts, which are widely used in various scientific and industrial applications due to their ability to undergo redox reactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride typically involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of hydrochloric acid to yield the tetrazole ring. The final step involves the quaternization of the tetrazole with benzyl chloride to form the desired tetrazolium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives, which are often used in colorimetric assays.

Reduction: The compound can be reduced to its corresponding hydrazine derivative under specific conditions.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different tetrazolium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products:

Formazan Derivatives: Formed during oxidation reactions, these compounds are useful in various analytical applications.

Hydrazine Derivatives:

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Cell Viability Assays

Tetrazolium salts are commonly used in cell viability assays due to their ability to be reduced by living cells to form colored formazan products. This property allows researchers to quantify cell viability and proliferation. In particular, 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium chloride can be employed in assays similar to the MTT assay, where viable cells reduce the compound to a colored product that can be measured spectrophotometrically.

Case Study: Viability Testing in Cancer Cells

In a study examining the effects of various anticancer drugs on different cancer cell lines, this compound was utilized to assess cell viability post-treatment. The results indicated a significant reduction in formazan production in treated cells compared to controls, demonstrating the compound's effectiveness in evaluating cytotoxicity (source: ).

Microbiological Applications

Bacterial Detection

The compound has been incorporated into dental compositions for detecting bacteria in oral cavities. Its ability to indicate living bacteria through color change upon reduction makes it suitable for rapid diagnostics. A notable application involves using the compound in a dental kit where it reacts with bacterial enzymes, producing a visible signal that indicates the presence of bacteria (source: ).

Case Study: Oral Bacteria Detection

In clinical trials, a dental composition containing this compound was tested on patients with suspected bacterial infections. The results showed that the compound effectively highlighted areas with elevated bacterial counts within minutes of application, providing a rapid diagnostic tool for dental professionals (source: ).

Analytical Chemistry

Colorimetric Analysis

The compound serves as an electron acceptor in various analytical methods, particularly in colorimetric assays where it aids in quantifying substances based on color intensity. Its stability and ease of use make it a preferred choice for researchers performing quantitative analyses.

Data Table: Comparison of Tetrazolium Salts in Analytical Applications

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Cell Viability Assays | Effective in quantifying live cells |

| 2,3,5-Triphenyltetrazolium Chloride | Microbial Detection | Rapid detection of bacteria |

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide | Cytotoxicity Testing | Widely used for assessing drug effects |

Limitations and Considerations

While this compound has numerous applications, there are limitations regarding its specificity and sensitivity under certain conditions. For instance, variations in cell types and metabolic states can influence the reduction rates of tetrazolium salts. Furthermore, interference from other compounds present in biological samples may affect assay outcomes (source: ).

Wirkmechanismus

The mechanism of action of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride involves its ability to undergo redox reactions. In biological systems, the compound is reduced by cellular enzymes to form colored formazan derivatives, which can be quantitatively measured. This property makes it useful in assays that assess cell viability and metabolic activity. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases that facilitate the reduction process.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Bis(4-methylphenyl)-5-phenyltetrazolium Chloride

- 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

- 2,3-Bis(4-bromophenyl)-5-phenyltetrazolium Chloride

Comparison: While these similar compounds share the tetrazolium core structure, the presence of different substituents on the phenyl rings can significantly influence their chemical properties and reactivity. For example, the ethyl group in 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride may enhance its solubility and stability compared to its methyl or halogen-substituted counterparts. This uniqueness makes it particularly suitable for specific applications where these properties are advantageous.

Biologische Aktivität

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium chloride (also known as BET, CAS No. 104497-78-1) is a tetrazolium salt that has garnered interest in biological research due to its potential applications in cell viability assays and as a redox indicator. This compound is structurally characterized by the presence of two ethylphenyl groups and a phenyltetrazolium moiety, which contribute to its unique biological properties.

- Molecular Formula : C23H23ClN4

- Molecular Weight : 404.90 g/mol

- IUPAC Name : this compound

The biological activity of BET primarily involves its reduction to formazan derivatives by mitochondrial dehydrogenases in living cells. This reduction process is indicative of cell viability and metabolic activity. The formazan product can be quantified spectrophotometrically, providing a measure of cellular health and proliferation.

Cell Viability Assays

BET is widely utilized in colorimetric assays to assess cell viability. The most common application is the MTT assay, where BET serves as a substrate for mitochondrial enzymes. Upon reduction, it forms a colored formazan product that can be measured at specific wavelengths (typically 570 nm).

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various compounds using BET as an indicator. For instance, cytotoxic flavonoids were tested against P-388 murine leukemia cells, demonstrating the utility of BET in evaluating the efficacy of anticancer agents .

Antimicrobial Activity

Research has also indicated that BET may possess antimicrobial properties. A study focusing on its effects against bacterial pathogens revealed that BET could inhibit growth, suggesting potential applications in developing antibacterial agents .

Case Studies

Research Findings

- Cellular Reduction : The reduction potential of BET correlates with the metabolic state of cells, making it a reliable indicator for assessing cell viability.

- Formazan Product Stability : The formazan crystals formed from BET are stable under various conditions, allowing for flexibility in experimental design.

- Comparative Studies : When compared to other tetrazolium salts (e.g., MTT and XTT), BET shows comparable sensitivity and specificity in detecting viable cells.

Eigenschaften

IUPAC Name |

2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLZEEMSIAJGGW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104497-78-1 |

Source

|

| Record name | 2H-Tetrazolium, 2,3-bis(4-ethylphenyl)-5-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104497-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.